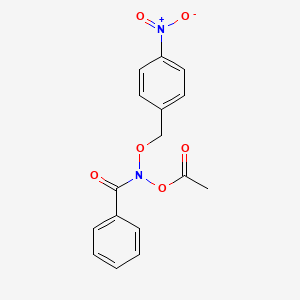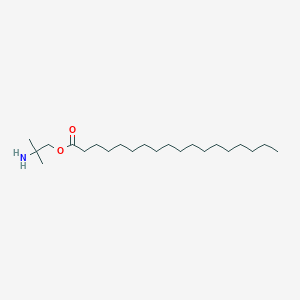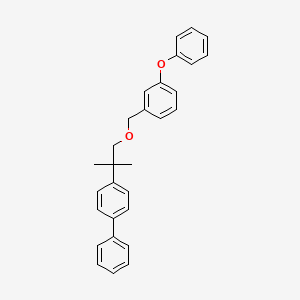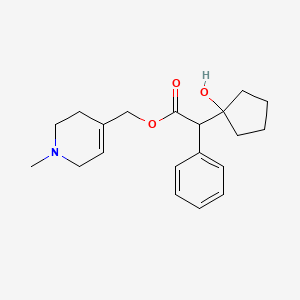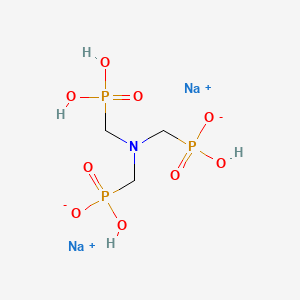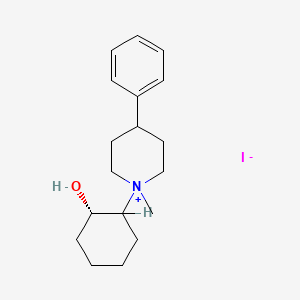
(+-)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a piperidinium core with a trans-2-hydroxycyclohexyl and a phenyl group, making it an interesting subject for studies in chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide typically involves the following steps:
Formation of the Piperidinium Core: The piperidinium core is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the trans-2-Hydroxycyclohexyl Group: This step involves the addition of the trans-2-hydroxycyclohexyl group to the piperidinium core under controlled conditions.
Addition of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide as the reagent.
Industrial Production Methods
Industrial production of (±)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
(±)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the piperidinium core or the phenyl group.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like phenyl halides and alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced piperidinium derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
(±)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (±)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trans-2-hydroxycyclohexyl group plays a crucial role in its binding affinity and specificity, while the phenyl group contributes to its overall stability and reactivity.
相似化合物的比较
Similar Compounds
- N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidine
- N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperazine
- N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpyrrolidine
Uniqueness
(±)-N-(trans-2-Hydroxycyclohexyl)-N-methyl-4-phenylpiperidinium iodide is unique due to its iodide salt form, which enhances its solubility and reactivity. The combination of the trans-2-hydroxycyclohexyl and phenyl groups also provides distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
120522-49-8 |
|---|---|
分子式 |
C18H28INO |
分子量 |
401.3 g/mol |
IUPAC 名称 |
(1S)-2-(1-methyl-4-phenylpiperidin-1-ium-1-yl)cyclohexan-1-ol;iodide |
InChI |
InChI=1S/C18H28NO.HI/c1-19(17-9-5-6-10-18(17)20)13-11-16(12-14-19)15-7-3-2-4-8-15;/h2-4,7-8,16-18,20H,5-6,9-14H2,1H3;1H/q+1;/p-1/t16?,17?,18-,19?;/m0./s1 |
InChI 键 |
GTTJVEOUMVQJGX-OZCCPRHWSA-M |
手性 SMILES |
C[N+]1(CCC(CC1)C2=CC=CC=C2)C3CCCC[C@@H]3O.[I-] |
规范 SMILES |
C[N+]1(CCC(CC1)C2=CC=CC=C2)C3CCCCC3O.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


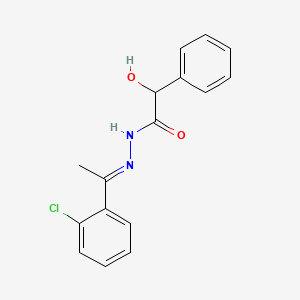
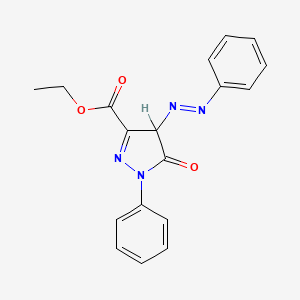

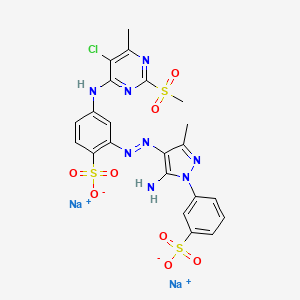
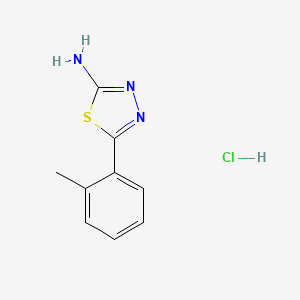
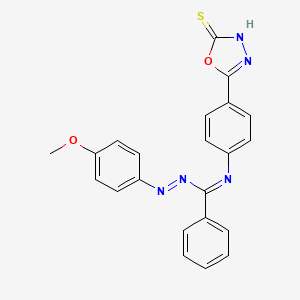
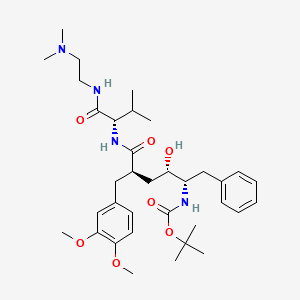
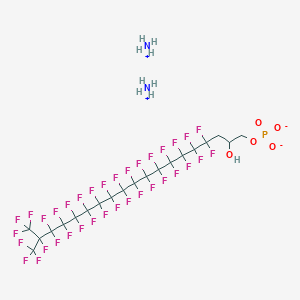
![2-(diethylamino)ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12752545.png)
